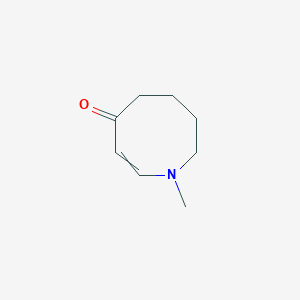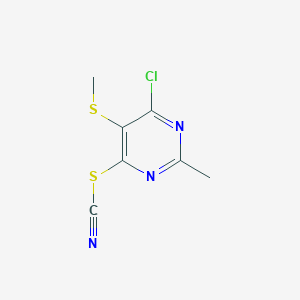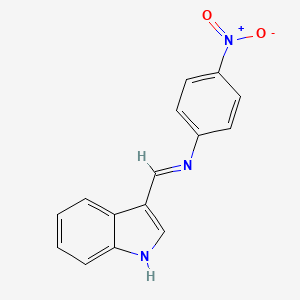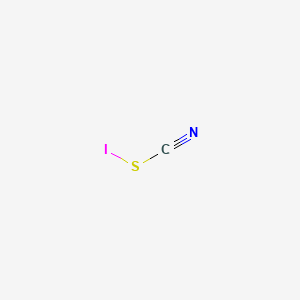
Iodine thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodine thiocyanate is a chemical compound with the formula ISCN. It is an organoiodine compound that features a thiocyanate group bonded to an iodine atom. This compound is known for its unique reactivity and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iodine thiocyanate can be synthesized through the reaction of iodine with thiocyanate salts. One common method involves the reaction of iodine with potassium thiocyanate in an aqueous solution. The reaction proceeds as follows: [ I_2 + KSCN \rightarrow ISCN + KI ]
Industrial Production Methods: Industrial production of this compound typically involves the same reaction but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The reaction is usually carried out in a controlled environment to prevent contamination and ensure safety.
Analyse Des Réactions Chimiques
Types of Reactions: Iodine thiocyanate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can also be reduced under specific conditions to yield different compounds.
Substitution: this compound can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used to replace the thiocyanate group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce iodine and thiocyanate ions, while reduction can yield iodide and thiocyanate ions.
Applications De Recherche Scientifique
Iodine thiocyanate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: this compound is used in various biological assays and experiments.
Industry: this compound is used in the production of certain chemicals and materials.
Mécanisme D'action
The mechanism of action of iodine thiocyanate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the uptake of iodide ions by the thyroid gland, affecting thyroid hormone synthesis. This is due to its structural similarity to iodide ions, allowing it to compete for transport by the sodium/iodide symporter.
Comparaison Avec Des Composés Similaires
- Cyanogen iodide (ICN)
- Iodine azide (IN3)
- Potassium thiocyanate (KSCN)
- Sodium thiocyanate (NaSCN)
Propriétés
Numéro CAS |
105918-65-8 |
|---|---|
Formule moléculaire |
CINS |
Poids moléculaire |
184.99 g/mol |
Nom IUPAC |
iodo thiocyanate |
InChI |
InChI=1S/CINS/c2-4-1-3 |
Clé InChI |
LOMPYPGVYNRXCJ-UHFFFAOYSA-N |
SMILES canonique |
C(#N)SI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)

![{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene](/img/structure/B14327835.png)
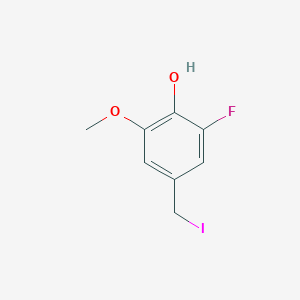
![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)
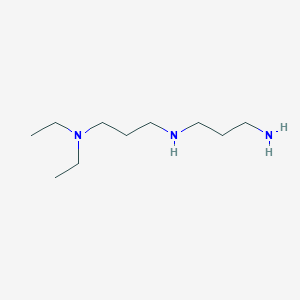


![1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane](/img/structure/B14327873.png)
